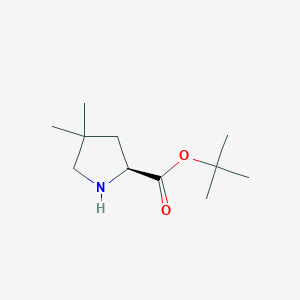
2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
Vue d'ensemble
Description
Etidronic acid is a non-nitrogenous bisphosphonate used as a medication, detergent, water treatment, and cosmetic . It is used to strengthen bone, treat osteoporosis, and treat Paget’s disease of bone . It primarily reduces osteoclastic activity, which prevents bone resorption, and thus moves the bone resorption/formation equilibrium toward the formation side and hence makes bone stronger on the long run .
Synthesis Analysis
The production system of hydroxyethylidene diphosphonic acid (HEDP) is composed of a dropping system, a synthesizing system, and a rush steaming system . The reaction of 3-aminopropyltriethoxysilane with (1-hydroxyethylidene)diphosphonic acid in 96% ethanol results in the 3-hydroxy (ethoxy)silylpropylaminium salt of (1-hydroxyethylidene)diphosphonic acid .
Molecular Structure Analysis
The molecular formula of Etidronic acid is C2H8O7P2 . The molecular structure is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
Etidronic acid, unlike other bisphosphonates, also prevents bone calcification . To prevent bone resorption without affecting too much bone calcification, etidronate must be administered only for a short time once in a while, for example for two weeks every 3 months .
Physical And Chemical Properties Analysis
Etidronic acid is an organophosphoric acid corrosion inhibitor . It can chelate with Fe, Cu, and Zn ions to form stable chelating compounds . HEDP can dissolve the oxidized materials on these metals’ surfaces .
Applications De Recherche Scientifique
Electrophilic Iodinating Agent
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione is a novel electrophilic iodinating agent useful for selective iodination of electron-rich aromatics. Its mild nature enables the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017).
Hydrogen Bonding Research
Research on the hydrogen bonding of similar compounds like 4,4-dimethylcyclohexane-1,3-dione has shown the formation of hydrogen-bonded spiral chains. The study of these hydrogen bonds can lead to a deeper understanding of molecular interactions (Barnes, 1996).
Novel Compound Synthesis
Condensation with arylidene-2-naphthylarnines results in new 2,2-dimethyl-5-R-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-4-ones, demonstrating the compound's use in synthesizing novel chemical structures (Kozlov et al., 1996).
Synthesis of β-Triketones
A new route for synthesizing 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones as cyclic β-triketones has been developed, showcasing the compound's versatility in chemical synthesis (Kashani et al., 2016).
Amino Group Protecting Agent
Dimedone (5,5-dimethylcyclohexane-1,3-dione) has been used as a protecting agent for amino groups in peptide synthesis, highlighting its role in biochemistry and pharmacology (Halpern & James, 1964).
Fluorescent Chemosensor
Substituted aryl hydrazones of β-diketones, synthesized using 5,5-dimethylcyclohexane-1,3-dione, have been employed as chemosensors for detecting Co2+, showcasing its application in environmental and biological sensing (Subhasri & Anbuselvan, 2014).
Safety And Hazards
Orientations Futures
Etidronic acid has a central and strategic role in intermediary metabolism . Structural analysis of this enzyme in species ranging from prokaryotes to higher eukaryotes has revealed significant evolutionary changes in structure and subunit composition that impart unique functional and regulatory properties to this complex .
Propriétés
IUPAC Name |
2-acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDAMFZOHSRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916293 | |
| Record name | 2-Acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
CAS RN |
94142-97-9 | |
| Record name | 2-Acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2662802.png)
![4,6-Dimethyl-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2662804.png)

![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662807.png)
![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662818.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2662819.png)
![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)

